

preparation of 4-(4-methylphenyl)butanenitrile from 1-(4-Bromobutyl)-4-methylbenzene

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Compound of Interest

1-(4-Bromobutyl)-4methylbenzene

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Application Notes and Protocols: Preparation of 4-(4-methylphenyl)butanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-methylphenyl)butanenitrile from **1-(4-Bromobutyl)-4-methylbenzene** via a nucleophilic substitution reaction. The method involves the displacement of the bromide ion by a cyanide ion, a robust and widely used transformation in organic synthesis for the extension of carbon chains. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and essential safety precautions.

Introduction

The synthesis of nitriles from alkyl halides is a fundamental transformation in organic chemistry. This reaction is particularly valuable as it introduces a versatile cyano group that can be further elaborated into various functional groups, such as carboxylic acids, amines, and ketones. The preparation of 4-(4-methylphenyl)butanenitrile serves as a key step in the synthesis of various more complex molecules in medicinal chemistry and materials science. The protocol described



herein utilizes sodium cyanide in a polar aprotic solvent to facilitate the SN2 reaction, ensuring efficient conversion of the starting alkyl bromide.

Data Presentation

Parameter	Value
Molecular Formula	C11H13N
Molecular Weight	159.23 g/mol
Boiling Point	Approx. 145-150 °C at 15 mmHg (estimated)
Theoretical Yield	Varies based on scale, typically 80-95%
Appearance	Colorless to pale yellow oil
Solubility	Soluble in organic solvents (e.g., dichloromethane, ethyl acetate), insoluble in water.

Characterization Data:

Technique	Data
¹H NMR (CDCl₃, 400 MHz)	δ 7.13 (d, J = 8.0 Hz, 2H), 7.08 (d, J = 8.0 Hz, 2H), 2.68 (t, J = 7.2 Hz, 2H), 2.33 (t, J = 7.2 Hz, 2H), 2.31 (s, 3H), 1.95 (quint, J = 7.2 Hz, 2H).
¹³ C NMR (CDCl₃, 100 MHz)	δ 137.9, 135.7, 129.2, 128.4, 119.5, 34.6, 28.5, 25.0, 21.0, 17.2.
IR (neat)	v 2925, 2860 (C-H), 2245 (C≡N), 1515, 1450 (C=C aromatic) cm ⁻¹ .

Experimental Protocol

Materials:

• 1-(4-Bromobutyl)-4-methylbenzene



- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether (Et₂O)
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **1-(4-Bromobutyl)-4-methylbenzene** (1.0 eq).
- Solvent and Reagent Addition: To the flask, add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M of the alkyl bromide. Subsequently, add sodium cyanide (1.2 eq) to the stirred solution.
- Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass



spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

Work-up:

- Cool the reaction mixture to room temperature.
- Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 volumes of the DMSO used).
- Extract the aqueous phase with diethyl ether (3 x 2 volumes of the DMSO used).
- Combine the organic layers and wash with brine (2 x 1 volume of the DMSO used).
- Dry the organic layer over anhydrous magnesium sulfate.

Purification:

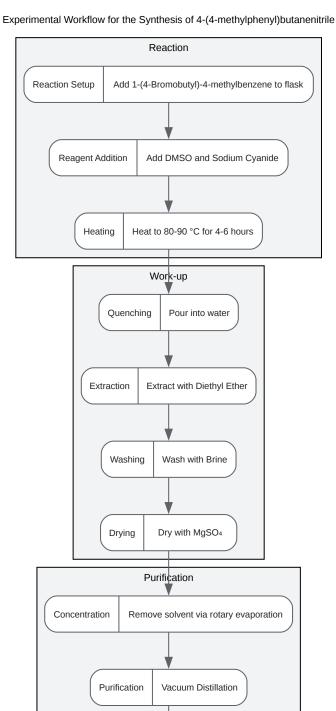
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude 4-(4-methylphenyl)butanenitrile by vacuum distillation to yield a colorless to pale yellow oil.

Safety Precautions:

- Cyanide Hazard: Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle sodium cyanide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
- Avoid Acidic Conditions: Do not allow sodium cyanide to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.
- Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

Workflow Diagram



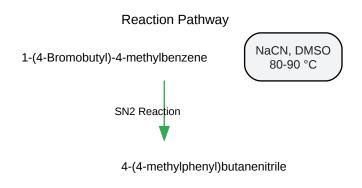


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Caption: Experimental Workflow Diagram.



Reaction Pathway



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Caption: Nucleophilic Substitution Reaction.

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